molecular formula C12H17NO3 B13201403 3-(2-Ethylcyclohexyl)-1,2-oxazole-4-carboxylic acid

3-(2-Ethylcyclohexyl)-1,2-oxazole-4-carboxylic acid

Cat. No.: B13201403
M. Wt: 223.27 g/mol
InChI Key: NBMDQESOXYOAGK-UHFFFAOYSA-N
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Description

3-(2-Ethylcyclohexyl)-1,2-oxazole-4-carboxylic acid is a heterocyclic compound featuring a 1,2-oxazole (isoxazole) ring substituted at position 3 with a 2-ethylcyclohexyl group and at position 4 with a carboxylic acid moiety. The ethylcyclohexyl substituent imparts significant steric bulk and lipophilicity, distinguishing it from simpler oxazole derivatives.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

3-(2-ethylcyclohexyl)-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C12H17NO3/c1-2-8-5-3-4-6-9(8)11-10(12(14)15)7-16-13-11/h7-9H,2-6H2,1H3,(H,14,15)

InChI Key

NBMDQESOXYOAGK-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCC1C2=NOC=C2C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Ethylcyclohexyl)-1,2-oxazole-4-carboxylic acid typically involves the following steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions using ethyl halides under basic conditions.

    Construction of the Oxazole Ring: The oxazole ring is formed through cyclization reactions involving nitriles and aldehydes in the presence of catalysts.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions using carbon dioxide and appropriate catalysts.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

    Substitution: The compound can participate in substitution reactions, especially at the oxazole ring, where electrophilic or nucleophilic reagents can introduce new functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated heterocycles.

    Substitution: Introduction of various functional groups depending on the reagents used.

Scientific Research Applications

3-(2-Ethylcyclohexyl)-1,2-oxazole-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-Ethylcyclohexyl)-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function. The ethyl group may affect the compound’s lipophilicity and membrane permeability, impacting its bioavailability and distribution.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at Position 3 Substituent at Position 5 Notable Properties
3-(2-Ethylcyclohexyl)-1,2-oxazole-4-carboxylic acid C₁₂H₁₇NO₃ 223.27 2-Ethylcyclohexyl H High lipophilicity, steric bulk
5-Methyl-3-(thiophen-3-yl)-1,2-oxazole-4-carboxylic acid C₉H₇NO₃S 209.23 Thiophen-3-yl Methyl Aromatic π-system, sulfur-containing
3-(Aminomethyl)-1,2-oxazole-4-carboxylic acid C₅H₆N₂O₃ 144.11 Aminomethyl H Enhanced solubility (amine functionality)
3-(2,6-Dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid C₁₃H₁₃NO₃ 231.25 2,6-Dimethylphenyl Methyl Steric hindrance, aromatic interactions

Key Comparative Insights

Substituent Effects on Lipophilicity The 2-ethylcyclohexyl group in the target compound contributes to higher lipophilicity (logP estimated >3) compared to derivatives with polar substituents like the aminomethyl group (logP ~0.5) . This property may enhance blood-brain barrier penetration or prolong half-life in vivo. The thiophen-3-yl and 2,6-dimethylphenyl substituents introduce aromaticity, enabling π-π stacking interactions with biological targets or materials, but with reduced lipophilicity relative to the aliphatic ethylcyclohexyl group .

In contrast, the aminomethyl substituent offers hydrogen-bonding capability, favoring interactions with polar residues . 5-Methyl substitution (as seen in the thiophene and dimethylphenyl analogs) may stabilize the oxazole ring against metabolic degradation compared to unsubstituted derivatives .

Synthetic Accessibility The synthesis of the ethylcyclohexyl derivative likely requires cyclohexane ring functionalization (e.g., ethylation or Grignard reactions), whereas thiophene- or phenyl-substituted analogs are synthesized via cross-coupling (e.g., Suzuki-Miyaura) . The aminomethyl analog can be prepared via reductive amination, offering a straightforward route for derivatization .

Potential Applications Ethylcyclohexyl derivative: Suitable for lipid-rich environments (e.g., membrane-targeted probes). Thiophene derivative: Useful in optoelectronic materials due to sulfur’s electron-withdrawing effects . Aminomethyl derivative: Ideal for aqueous-phase reactions or as a peptide mimetic .

Biological Activity

3-(2-Ethylcyclohexyl)-1,2-oxazole-4-carboxylic acid is a compound that belongs to the oxazole family, known for its diverse biological activities. This article explores its synthesis, biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors, including cyclohexyl derivatives and oxazole intermediates. The synthetic pathway often utilizes standard organic reactions such as cyclization and carboxylation.

Immunosuppressive Properties

Research has identified that derivatives of oxazole compounds exhibit significant immunosuppressive effects. For instance, studies have shown that certain isoxazole derivatives can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin A (PHA) and lipopolysaccharide (LPS) .

Key Findings:

  • Inhibition of PBMC Proliferation: The compound demonstrated varying degrees of inhibition on PHA-induced PBMC proliferation.
  • TNF-α Production: It was observed to inhibit LPS-induced TNF-α production in human blood cultures, indicating a potential role in modulating inflammatory responses.

Antimicrobial Activity

Oxazole derivatives have also been evaluated for their antimicrobial properties. In a comparative study, several oxazole compounds were tested against various bacterial strains, showing promising results against both Gram-positive and Gram-negative bacteria .

Antimicrobial Efficacy Table:

CompoundMIC (µg/ml)Bacterial Strain
111.6Candida albicans
120.8Escherichia coli
133.2Pseudomonas aeruginosa

The mechanism by which this compound exerts its biological effects involves modulation of immune cell signaling pathways. Specifically, it has been shown to enhance pro-apoptotic signaling in Jurkat T-cells by increasing the expression of caspases and NF-κB1 .

Case Studies

  • Immunological Studies: In vitro studies demonstrated that specific modifications to the oxazole structure can lead to enhanced immunosuppressive activity. For example, compounds with hydroxyl substitutions showed increased efficacy in inhibiting PBMC proliferation.
  • Antimicrobial Studies: A series of oxazole derivatives were synthesized and tested against common pathogens. The results indicated that some derivatives exhibited better antibacterial activity compared to standard antibiotics like ampicillin and ciprofloxacin.

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